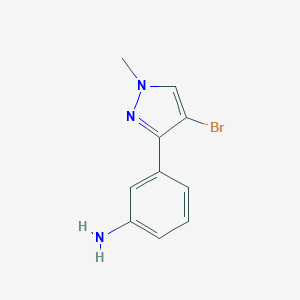

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline

Description

Properties

IUPAC Name |

3-(4-bromo-1-methylpyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSYPAPYJDCJFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC(=CC=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370704 |

Source

|

| Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-77-1 |

Source

|

| Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline: Synthesis, Characterization, and Potential Applications

CAS Number: 573711-38-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific detailed experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from established knowledge of analogous pyrazole and aniline derivatives to present its physicochemical properties, plausible synthetic routes, and potential biological activities. This guide serves as a foundational resource for researchers investigating this and related chemical entities.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules. Their diverse pharmacological profiles include anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2][3] The incorporation of a bromo-substituted pyrazole linked to an aniline moiety suggests potential for this compound to act as a versatile scaffold in the design of novel therapeutic agents. The aniline group provides a key site for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 573711-38-3 | [4] |

| Molecular Formula | C₁₀H₁₀BrN₃ | [5] |

| Molecular Weight | 252.11 g/mol | [6] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | Typically available in purities of 95% or higher for research purposes. | [7] |

Note: Some sources may list a different CAS number (e.g., 175201-77-1) for what appears to be the same chemical structure; however, 573711-38-3 is more consistently cited.

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for this compound is not available. However, based on the synthesis of structurally related compounds, a plausible synthetic strategy would involve a Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction is well-suited for coupling aryl halides with arylboronic acids or esters.[8][9]

General Synthetic Workflow

A potential synthetic workflow is outlined below. This represents a generalized approach that would require optimization for this specific target molecule.

Caption: General workflow for the synthesis and evaluation of this compound.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and would require optimization.

-

Reaction Setup: To a reaction vessel, add 4-bromo-1-methyl-3-iodopyrazole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), and a base such as potassium carbonate (2.0 eq).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction Conditions: Heat the mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the pyrazole and aniline moieties are present in numerous compounds with significant pharmacological activities.

Postulated Biological Activities

-

Anticancer: Many pyrazole derivatives exhibit anticancer properties by inhibiting various protein kinases.[2][10] For instance, some N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2).[10]

-

Antimicrobial: Pyrazole-containing compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[11] The mechanism of action can vary, with some derivatives inhibiting essential enzymes in bacterial metabolic pathways.

-

Anti-inflammatory: The pyrazole ring is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1]

-

Antiviral: Certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been found to interfere with the replication of viruses like the respiratory syncytial virus (RSV).[12]

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives as kinase inhibitors, a logical starting point for investigating the mechanism of action of this compound would be its effect on kinase-mediated signaling pathways implicated in cancer and inflammation. A hypothetical workflow for such an investigation is presented below.

Caption: Hypothetical workflow for investigating the impact of the title compound on a kinase signaling pathway.

Characterization Data (Exemplary)

Detailed spectral data for this compound is not published. However, based on the analysis of similar compounds, the following are expected spectral characteristics:

-

¹H NMR: Signals corresponding to the protons on the aniline and pyrazole rings, as well as the methyl group. The aromatic protons would appear in the range of δ 6.5-8.0 ppm, while the methyl protons would be a singlet around δ 3.5-4.0 ppm.[13][14]

-

¹³C NMR: Resonances for the ten carbon atoms in the molecule, with aromatic carbons appearing in the downfield region.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (252.11 g/mol ), along with a characteristic isotopic pattern for a monobrominated compound.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. Its structural motifs are common in a wide range of biologically active compounds. This technical guide provides a foundational understanding of its properties, plausible synthesis, and potential applications based on the current knowledge of related chemical structures. Further experimental work is necessary to fully elucidate the chemical and biological characteristics of this specific molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 573711-38-3|3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline|BLD Pharm [bldpharm.com]

- 6. 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jmchemsci.com [jmchemsci.com]

- 14. rsc.org [rsc.org]

An In-Depth Technical Guide to 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological significance of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline. This compound belongs to the pyrazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. This document collates available data on its physicochemical properties, offers a plausible synthetic route based on established methodologies, and discusses its potential role in biological signaling pathways, drawing parallels with structurally related compounds. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties

This compound is an organic compound featuring a substituted pyrazole ring linked to an aniline moiety. The presence of the bromine atom, the methyl group, and the aniline functionality imparts specific chemical characteristics that are crucial for its reactivity and potential biological applications.

Physicochemical Data

Quantitative experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available and predicted information.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₀BrN₃ | - |

| Molecular Weight | 252.11 g/mol | |

| CAS Number | 175201-77-1 | - |

| Appearance | Solid (predicted) | Based on related compounds. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Moderately soluble in organic solvents. | General property of similar aromatic compounds. |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the protons on the aniline ring (typically in the aromatic region of 6.5-7.5 ppm), a singlet for the pyrazole proton, a singlet for the N-methyl group, and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Resonances for the carbon atoms of the pyrazole and aniline rings. The carbon attached to the bromine atom would be expected to appear at a characteristic chemical shift.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic and aromatic systems.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 251 and 253 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine.

Experimental Protocols: A Proposed Synthetic Route

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and efficient synthetic strategy can be devised based on established methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, followed by functional group manipulations. A potential route could involve a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis via Suzuki-Miyaura Coupling

This approach involves the palladium-catalyzed cross-coupling of a brominated pyrazole derivative with an appropriate boronic acid or ester.

Step 1: Synthesis of 3-bromo-1-methyl-1H-pyrazole (This is a potential starting material).

Step 2: Suzuki-Miyaura Coupling

-

Reaction: 3-bromo-1-methyl-1H-pyrazole is reacted with 3-aminophenylboronic acid.

-

Reagents and Conditions:

-

Palladium Catalyst: A suitable palladium catalyst such as Pd(PPh₃)₄ or a more advanced pre-catalyst.

-

Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.

-

Temperature: The reaction is usually heated to reflux.

-

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Caption: Proposed Suzuki-Miyaura Synthesis Workflow.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively documented, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2]

Potential as a Kinase Inhibitor

Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. For instance, some pyrazole derivatives have been shown to inhibit Janus kinases (JAKs) or suppress MEK-dependent pathways, both of which are crucial in cancer and inflammatory diseases.[3][4] The structural features of this compound, particularly the substituted pyrazole ring, make it a candidate for investigation as a kinase inhibitor.

Caption: Potential Kinase Inhibition Signaling Pathway.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. While there is a current lack of comprehensive public data on its specific chemical and biological properties, its structural similarity to other bioactive pyrazole derivatives suggests it may possess interesting pharmacological activities. The proposed synthetic route provides a viable starting point for its preparation and subsequent biological evaluation. This technical guide serves as a foundational document to encourage and facilitate future research into this promising compound.

References

- 1. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative data for this exact molecule, this guide synthesizes information on its general physicochemical properties, details established methodologies for its characterization, and explores its potential biological relevance based on the activities of structurally related compounds.

Physicochemical Properties

This compound is an organic compound featuring a pyrazole ring substituted with a bromo and a methyl group, and an aniline moiety. This structure imparts a combination of aromaticity, potential for hydrogen bonding through the aniline group, and reactivity associated with the bromine atom[1].

Solubility Profile

-

Organic Solvents: The compound is expected to exhibit moderate solubility in common organic solvents[1]. The aromatic nature of the pyrazole and aniline rings contributes to favorable interactions with solvents like ethanol, methanol, and acetone[2].

-

Aqueous Solvents: Solubility in water is anticipated to be limited. While the aniline group can participate in hydrogen bonding, the overall hydrophobic character of the molecule, due to the bromo-substituted pyrazole and the benzene ring, likely restricts its aqueous solubility.

Data on Structurally Related Compounds

To provide a comparative context, the table below summarizes the solubility of a related compound, 4-Bromoaniline. It is important to note that these values are for a different, albeit structurally similar, molecule and should be used as a general guide only.

| Compound | Solvent | Solubility | Reference |

| 4-Bromoaniline | Water | Slightly soluble | [3] |

| Ethanol | Soluble | [3] | |

| Ether | Soluble | [3] | |

| Chloroform | Soluble | [3] |

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following established experimental protocols are recommended.

1. Shake-Flask Method (Equilibrium Solubility)

This traditional and widely accepted method determines the thermodynamic equilibrium solubility of a compound.

-

Principle: An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

-

Detailed Methodology:

-

Add an excess of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by sampling or by filtration through a fine-pore filter.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

2. Nephelometry (Kinetic Solubility)

This high-throughput method is useful for determining the kinetic solubility of a compound, which is relevant in early drug discovery screening.

-

Principle: Nephelometry measures the light scattered by suspended particles in a solution. A solution is prepared by adding a concentrated stock of the compound (typically in DMSO) to an aqueous buffer. The concentration at which precipitation is first observed is considered the kinetic solubility.

-

Detailed Methodology:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

In a multi-well plate, perform serial dilutions of the stock solution with DMSO.

-

Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well, resulting in a low final concentration of DMSO (typically 1-5%).

-

Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer.

-

The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation (i.e., remains clear).

-

Below is a DOT script for a generalized experimental workflow for determining solubility.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been explicitly reported, the pyrazole-aniline scaffold is present in molecules with known biological activities, particularly as anticancer and antimicrobial agents. Two plausible mechanisms of action are explored below.

1. Inhibition of Cyclin-Dependent Kinases (CDKs)

Many pyrazole derivatives have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Specifically, the CDK4/6-Cyclin D complex is crucial for the G1-S phase transition. Inhibition of this complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby arresting the cell cycle and inhibiting tumor cell proliferation.

The following DOT script visualizes the CDK4/6 signaling pathway and the point of inhibition.

2. Inhibition of DNA Gyrase

Pyrazole derivatives have also been identified as potent antimicrobial agents. One of the key bacterial targets for such compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. DNA gyrase introduces negative supercoils into DNA, and its inhibition leads to the disruption of these vital cellular processes, ultimately causing bacterial cell death.

The following DOT script illustrates the mechanism of DNA gyrase and its inhibition.

Conclusion

This compound represents a molecule with significant potential in drug discovery, given the established biological activities of the pyrazole-aniline scaffold. While specific quantitative data on its solubility remains to be published, this guide provides a framework for its characterization using standard experimental protocols. Furthermore, the exploration of its potential roles as a CDK or DNA gyrase inhibitor offers clear avenues for future biological investigation. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this compound.

References

- 1. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Analysis of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Core Abstract: This document provides a detailed technical overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of the novel compound 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline. Due to the absence of published experimental spectra for this specific molecule, this guide presents a predicted NMR profile based on established chemical shift principles and data from structurally related analogs. It includes comprehensive tables of predicted ¹H and ¹³C NMR chemical shifts, a standardized experimental protocol for data acquisition, and a logical workflow for the structural elucidation of such novel compounds. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on the pyrazole and aniline ring systems, drawing upon data for 1-methylpyrazole, bromo-substituted pyrazoles, and 3-substituted anilines.[1][2][3][4][5] The spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~7.55 | s | H-5 (Pyrazole) |

| ~7.20 | t, J ≈ 7.8 Hz | H-5' (Aniline) |

| ~6.90 | d, J ≈ 7.6 Hz | H-6' (Aniline) |

| ~6.80 | s (broad) | H-2' (Aniline) |

| ~6.70 | d, J ≈ 8.0 Hz | H-4' (Aniline) |

| ~3.85 | s | N-CH₃ (Pyrazole) |

| ~3.70 | br s | -NH₂ (Aniline) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~150.0 | C-3 (Pyrazole) |

| ~147.0 | C-3' (Aniline) |

| ~138.0 | C-5 (Pyrazole) |

| ~132.0 | C-1' (Aniline) |

| ~129.5 | C-5' (Aniline) |

| ~118.0 | C-6' (Aniline) |

| ~115.5 | C-4' (Aniline) |

| ~114.0 | C-2' (Aniline) |

| ~92.0 | C-4 (Pyrazole, C-Br) |

| ~39.0 | N-CH₃ (Pyrazole) |

Experimental Protocols for NMR Data Acquisition

The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for novel organic compounds such as this compound.

2.1. Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

-

Solvent: Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with higher polarity, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[6][8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6]

-

Dissolution and Filtration: Prepare the sample in a small vial to ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[7][8] Suspended solids can interfere with the magnetic field homogeneity, leading to poor spectral resolution.[9]

2.2. NMR Spectrometer Setup

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.

-

Probe Tuning: Tune and match the NMR probe for the specific sample and nuclei being observed (¹H and ¹³C) to maximize signal sensitivity.[10]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[11]

2.3. ¹H NMR Acquisition Parameters

-

Experiment: Standard one-pulse proton experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitation is required.[11]

-

Number of Scans (ns): 8-16 scans, depending on the sample concentration.

2.4. ¹³C NMR Acquisition Parameters

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Pulse Angle: 30 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.[7]

2.5. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening) of ~0.3 Hz for ¹H and ~1.0 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and presentation.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization of Compound Characterization Workflow

Since no specific signaling pathways for this compound are documented, the following diagram illustrates a standard logical workflow for the structural elucidation and characterization of a novel synthesized compound. This process ensures the unambiguous confirmation of the molecule's identity and purity through orthogonal analytical methods.[12][13][14]

Caption: Logical workflow for the synthesis and structural confirmation of a novel chemical entity.

References

- 1. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]

- 2. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR [m.chemicalbook.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. cif.iastate.edu [cif.iastate.edu]

- 8. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 9. organomation.com [organomation.com]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Mass Spectrometry of Bromo-Methyl-Pyrazoles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of bromo-methyl-pyrazoles, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. Understanding their behavior under mass spectrometric conditions is crucial for their unambiguous identification, characterization, and quantification in complex mixtures. This document outlines common fragmentation patterns observed during electron ionization mass spectrometry (EI-MS), details experimental protocols for their analysis, and presents quantitative data for representative isomers.

Core Principles of Fragmentation

Electron ionization mass spectrometry is a powerful technique for the structural elucidation of volatile and semi-volatile compounds like bromo-methyl-pyrazoles. The high energy (typically 70 eV) imparted to the molecule induces ionization and subsequent fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of pyrazole derivatives is primarily governed by the stability of the aromatic ring and the nature of its substituents. For bromo-methyl-pyrazoles, key fragmentation pathways involve the loss of the bromine atom, the methyl group, and characteristic ring cleavages. The presence of bromine is often indicated by a distinctive isotopic pattern in the molecular ion and bromine-containing fragments, owing to the nearly equal natural abundance of its two stable isotopes, 79Br and 81Br.[1]

Fragmentation Pathways of Bromo-Methyl-Pyrazoles

The fragmentation of bromo-methyl-pyrazoles under electron ionization typically proceeds through several key pathways. The initial ionization event forms a molecular ion (M+•). Subsequent fragmentation can involve the loss of a bromine radical (•Br), a methyl radical (•CH3), or neutral molecules such as hydrogen cyanide (HCN) and nitrogen (N2). The relative abundance of the resulting fragment ions depends on the substitution pattern of the pyrazole ring.[2][3]

A generalized fragmentation workflow can be visualized as follows:

Caption: Generalized EI-MS fragmentation workflow for bromo-methyl-pyrazoles.

Quantitative Data: Fragmentation of Isomers

The following table summarizes the characteristic mass-to-charge ratios (m/z) and relative abundances of key fragments for different bromo-methyl-pyrazole isomers as reported in the literature. It is important to note that mass spectra can exhibit variations depending on the specific instrument and analytical conditions.

| Compound | Molecular Ion (m/z) | [M-Br]+ | [M-CH3]+ | Other Key Fragments (m/z) |

| 4-Bromo-1-methyl-1H-pyrazole | 160/162 | 81 | 145/147 | 54, 40 |

| 3(5)-Bromo-5(3)-methyl-1H-pyrazole | 160/162 | 81 | 145/147 | 94/96, 67 |

| 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | 204/206 | 125 | 189/191 | 175/177 ([M-CHO]+) |

Note: The presence of two m/z values separated by a slash (e.g., 160/162) indicates the isotopic peaks corresponding to the presence of 79Br and 81Br.

Experimental Protocols

A robust and reliable method for the analysis of bromo-methyl-pyrazoles is gas chromatography coupled with mass spectrometry (GC-MS). This technique allows for the separation of isomers prior to their introduction into the mass spectrometer, enabling individual characterization.

Sample Preparation

-

Dissolution: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Derivatization (if necessary): For pyrazoles with a free N-H group, derivatization (e.g., silylation) may be required to improve volatility and chromatographic peak shape. However, many bromo-methyl-pyrazoles are amenable to direct analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of bromo-methyl-pyrazoles is outlined below. Optimization of these parameters may be necessary for specific applications.

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C VL or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

The following diagram illustrates the experimental workflow for GC-MS analysis:

References

- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. BiblioBoard [openresearchlibrary.org]

Spectroscopic and Synthetic Data for 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline Not Publicly Available

A comprehensive search for detailed spectroscopic and synthetic information on the compound 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline for the creation of an in-depth technical guide has concluded that the specific data required is not available in the public domain. Efforts to locate quantitative data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and detailed experimental protocols for its synthesis did not yield any specific results for this particular molecule.

While the compound, identified with CAS number 573711-38-3, is listed by several chemical suppliers, indicating its potential availability for purchase, the associated spectroscopic data and synthesis methodologies are not provided in accessible literature. Searches for this compound as an intermediate in broader synthetic pathways or within supplementary materials of scientific publications were also unsuccessful.

Information available for structurally related but distinct molecules, such as various bromo-aniline and methyl-pyrazole derivatives, cannot be reliably extrapolated to provide an accurate and detailed characterization of the target compound.

Due to the absence of the necessary experimental data, the development of a comprehensive technical guide that includes structured data tables, detailed experimental protocols, and workflow visualizations for this compound cannot be completed at this time. Researchers, scientists, and drug development professionals seeking this information may need to perform their own synthesis and spectroscopic analysis to generate the required data.

Below is a conceptual visualization of a general workflow for spectroscopic characterization, which would be applicable should the data become available.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Chemical structure of this compound. (Note: A placeholder is used as a definitive structure image could not be generated without validated data).

An In-depth Technical Guide to the X-ray Crystallography of 1-methyl-3-phenyl-1H-pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of 1-methyl-3-phenyl-1H-pyrazole derivatives and structurally related compounds. Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals, making their precise structural elucidation crucial for understanding their biological activity and for the rational design of new therapeutic agents. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of these molecules, offering critical insights into their conformation, stereochemistry, and intermolecular interactions.

Experimental Protocols

The successful crystallographic analysis of 1-methyl-3-phenyl-1H-pyrazole derivatives hinges on a series of well-defined experimental procedures, from the initial synthesis of the compound to the final refinement of its crystal structure.

Synthesis and Crystallization

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. A common method for a related structure, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, involves refluxing a 1:1 molar ratio of phenylhydrazine and dimethylacetylene dicarboxylate (DMAD) in a solvent mixture of toluene and dichloromethane.[1] For other derivatives like 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the synthesis can be achieved by reacting 1-phenyl-5-chloro-3-methyl-1H-pyrazol-4-carbaldehyde with a substituted phenol, such as p-cresol, in dimethylsulfoxide with a base like potassium hydroxide.[2]

Obtaining high-quality single crystals is the most critical step for X-ray diffraction analysis. A common technique is slow evaporation or recrystallization from a suitable solvent. For instance, single crystals of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate have been successfully grown by recrystallization from ethanol.[1] Similarly, the product of the reaction between 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 2,5-dimethoxytetrahydrofuran was crystallized from a dioxane-water mixture to yield crystals suitable for analysis.[3]

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection. Modern studies typically employ automated CCD area-detector diffractometers.

-

Instrumentation : A common instrument used is the Bruker SMART APEX series (e.g., APEXII or DUO) equipped with a CCD detector.[4]

-

X-ray Source : The radiation is typically graphite-monochromated Molybdenum Kα radiation (λ = 0.71073 Å).[1][5]

-

Temperature : Data is often collected at low temperatures, such as 100 K or 150 K, to minimize thermal vibrations of the atoms, resulting in a more precise structure.[3][4]

-

Data Collection Strategy : The ω-scan or ω–ϕ scan technique is commonly used to collect a series of diffraction images (frames) as the crystal is rotated.[5][6]

-

Absorption Correction : An empirical absorption correction based on multi-scan data (e.g., using the SADABS program) is applied to the collected data to account for the absorption of X-rays by the crystal.[3][4]

Structure Solution and Refinement

After data collection and processing, the crystal structure is solved and refined to yield the final atomic model.

-

Structure Solution : The structure is typically solved using "direct methods," which is a mathematical approach to determine the initial phases of the structure factors. The SHELXT program is a modern and widely used tool for this purpose.[3][5]

-

Structure Refinement : The initial model is then refined using a full-matrix least-squares method on F², which adjusts the atomic coordinates and displacement parameters to best fit the experimental diffraction data. This is commonly performed using programs like SHELXL.[1][3]

-

Hydrogen Atoms : Hydrogen atoms are generally placed in geometrically calculated positions and refined using a "riding model," where their positions are dependent on the atom to which they are bonded.[4]

-

Validation : The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data for several 1-phenyl-1H-pyrazole derivatives, providing a basis for comparison of their structural properties.

Table 1: Crystal Data and Structure Refinement Details for Phenyl-Pyrazole Derivatives.

| Parameter | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1] | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[4] | 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[3] |

| Formula | C₁₁H₁₀N₂O₃ | C₁₇H₁₄N₂O₂ | C₁₅H₁₃N₃O |

| Mr | 218.20 | 278.30 | 251.28 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 9.5408 (16) | 8.6207 (1) | 9.5807 (8) |

| b (Å) | 9.5827 (16) | 7.1695 (1) | 15.1720 (13) |

| c (Å) | 11.580 (2) | 22.9228 (3) | 8.7370 (8) |

| β (º) | 105.838 (3) | 99.168 (1) | 93.6180 (11) |

| V (ų) | 1018.5 (3) | 1398.67 (3) | 1267.46 (19) |

| Z | 4 | 4 | 4 |

| T (K) | 130 (2) | 100 | 150 |

| Radiation | Mo Kα | Mo Kα | Mo Kα |

| R[F² > 2σ(F²)] | Not provided | 0.044 | 0.044 |

| wR(F²) | Not provided | 0.127 | 0.114 |

Table 2: Selected Dihedral Angles (º) for Phenyl-Pyrazole Derivatives.

| Compound | Rings | Dihedral Angle (º) |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1] | Phenyl and Pyrazole | 60.83 (5) |

| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[4] | Pyrazole and Phenyl | 73.67 (4) |

| Pyrazole and Phenoxy | 45.99 (4) | |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[2] | Phenyl and Pyrazole | 22.68 (8) |

| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[3] | Pyrrolyl and Pyrazole | 58.99 (5) |

| Phenyl and Pyrazole | 34.95 (5) |

Note: The dihedral angle describes the twist between the planes of the two rings and is a critical parameter for understanding steric hindrance and potential for π-stacking interactions.

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of the experimental and logical workflows.

Synthesis and Crystallization Workflow

Caption: General workflow for the synthesis and crystallization of phenyl-pyrazole derivatives.

X-ray Crystallography Experimental Workflow

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

References

- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 2. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. X-ray powder diffraction studies of multipyrazole series compounds | Powder Diffraction | Cambridge Core [cambridge.org]

The Rising Profile of Bromo-Methyl-Pyrazolyl-Aniline Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic incorporation of bromo, methyl, and aniline moieties onto this privileged core has given rise to a class of derivatives with significant therapeutic potential. This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships of bromo-methyl-pyrazolyl-aniline derivatives, offering a comprehensive resource for researchers engaged in the discovery of novel therapeutic agents. The information presented herein is a synthesis of data from studies on closely related chemical structures, providing valuable insights into the potential of this specific class of compounds.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Bromo-methyl-pyrazolyl-aniline derivatives have emerged as promising candidates in oncology, demonstrating significant activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).

A notable study in this area focused on a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, which, while lacking the specific bromo-methyl substitution on the aniline ring, provide a foundational understanding of the pharmacophore. One of the lead compounds from this series exhibited potent inhibitory activity against CDK2/cyclin E.[1][2] The antitumor assays revealed high antiproliferative activity against MCF-7 and B16-F10 cancer cell lines.[1][2]

Quantitative Anticancer and Kinase Inhibition Data

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | CDK2/cyclin E | 0.98 ± 0.06 | MCF-7 | 1.88 ± 0.11 | [1][2] |

| 5a | B16-F10 | 2.12 ± 0.15 | [1][2] |

Experimental Protocol: CDK2/Cyclin E Inhibition Assay

The inhibitory activity of the compounds against CDK2/cyclin E can be determined using a standard in vitro kinase assay. A typical protocol involves the following steps:

-

Reagents and Materials : Recombinant human CDK2/cyclin E complex, histone H1 as a substrate, [γ-³²P]ATP, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), and the test compounds.

-

Assay Procedure :

-

The test compounds are serially diluted in DMSO.

-

The kinase reaction is initiated by adding the CDK2/cyclin E complex to a mixture of the kinase buffer, histone H1, [γ-³²P]ATP, and the test compound.

-

The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

-

The phosphorylated histone H1 is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper.

-

The radioactivity on the paper is measured using a scintillation counter.

-

-

Data Analysis : The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the CDK2 Inhibition Pathway

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Bromo-methyl-pyrazolyl-aniline derivatives and their close analogs have demonstrated promising activity against a range of bacterial strains.

A study on 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, which includes a bromo-aniline variant, provides valuable insights into their antimicrobial potential. These compounds were screened against various Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4d (4-Bromoanilinomethyl) | Staphylococcus aureus | 18 | 62.5 | [3] |

| Bacillus subtilis | 20 | 62.5 | [3] | |

| Escherichia coli | 16 | 125 | [3] | |

| Pseudomonas aeruginosa | 14 | 125 | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Media Preparation : Prepare and sterilize Mueller-Hinton Agar (MHA) for bacterial growth.

-

Inoculum Preparation : Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Plate Inoculation : Evenly spread the bacterial inoculum over the surface of the MHA plates.

-

Well Preparation : Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application : Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control should also be included.

-

Incubation : Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement : Measure the diameter of the clear zone of inhibition around each well in millimeters.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Compound Dilution : Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculation : Add a standardized bacterial suspension to each well.

-

Controls : Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Antimicrobial Screening Workflow

Structure-Activity Relationship (SAR) Insights

The biological activity of bromo-methyl-pyrazolyl-aniline derivatives is intricately linked to their structural features. Although a comprehensive SAR study on a single series is not yet available in the public domain, analysis of related compounds allows for the deduction of key relationships:

-

Position and Nature of Halogen Substitution : The presence of a bromine atom on the aniline ring, particularly at the para-position, appears to be favorable for antimicrobial activity.[3]

-

Methyl Group Contribution : The methyl group can influence the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with biological targets.

-

The Pyrazole Core : The substitution pattern on the pyrazole ring itself is critical. For instance, in the anticancer series, the presence of phenyl groups at positions 1 and 3 of the pyrazole was a key feature of the active compounds.[1][2]

-

The Aniline Linker : The aniline moiety serves as a crucial linker and its electronic properties, modified by substituents like bromo and methyl groups, can modulate the overall activity of the molecule.

Visualizing Key SAR Observations

References

- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 3-(Pyrazol-3-yl)aniline Scaffold: A Privileged Core in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 3-(pyrazol-3-yl)aniline core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of small molecule kinase inhibitors. This structural motif provides a versatile framework for developing potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and other therapeutic areas. The pyrazole ring often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases, while the aniline moiety offers a readily modifiable position to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the 3-(pyrazol-3-yl)aniline scaffold and its derivatives in drug design, with a focus on its application in the development of inhibitors for key oncogenic kinases such as VEGFR2, AXL, and B-RAF. Detailed experimental protocols for the synthesis of a representative scaffold and for key biological evaluation assays are provided, along with a compilation of quantitative data for representative inhibitors and visualizations of relevant signaling pathways.

The 3-(Pyrazol-3-yl)aniline Scaffold: A Foundation for Kinase Inhibition

The fusion of a pyrazole and an aniline ring creates a unique chemical architecture that is well-suited for interaction with the ATP-binding pocket of protein kinases. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, allowing for robust interactions with the hinge region of the kinase. The aniline ring provides a platform for substitution, enabling the fine-tuning of the molecule's properties to achieve desired potency and selectivity against specific kinase targets. The bromo- and methyl-substituents on the pyrazole ring, as in the titular 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline, can further influence binding affinity and metabolic stability.

The versatility of this scaffold has led to the development of numerous kinase inhibitors, some of which have entered clinical trials. By targeting kinases that are aberrantly activated in diseases like cancer, these compounds can effectively block the signaling pathways that drive cell proliferation, survival, and angiogenesis.

Quantitative Analysis of Pyrazole-Aniline Based Kinase Inhibitors

The following tables summarize the in vitro potency of several representative kinase inhibitors that feature a pyrazole-aniline or a closely related pyrazole-phenylamine core. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazole-Aniline Scaffolds

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| VEGFR2-Inhibitor-1 | VEGFR2 | 8.93 | Sorafenib | 30 |

| AXL-Inhibitor-1 | AXL | 3.5 | BGB324 | - |

| B-RAF-Inhibitor-1 | B-RAF (V600E) | <800 | - | - |

| JNK3-Inhibitor-1 | JNK3 | 7 | - | - |

| CDK2-Inhibitor-1 | CDK2/cyclin E | 980 | - | - |

Table 2: Cellular Activity of Representative Pyrazole-Aniline Scaffolds

| Compound ID | Cell Line | Assay Type | IC50 (µM) |

| VEGFR2-Inhibitor-1 | PC-3 (Prostate) | Cytotoxicity | 1.24 |

| AXL-Inhibitor-1 | BaF3/TEL-AXL | Cell Viability | 0.0015 |

| CDK2-Inhibitor-1 | MCF-7 (Breast) | Antiproliferative | 1.88 |

| CDK2-Inhibitor-1 | B16-F10 (Melanoma) | Antiproliferative | 2.12 |

Key Signaling Pathways Targeted by Pyrazole-Aniline Kinase Inhibitors

The kinase inhibitors derived from the 3-(pyrazol-3-yl)aniline scaffold exert their therapeutic effects by modulating critical cellular signaling pathways. Below are diagrams of the VEGFR2, AXL, and B-RAF/MEK/ERK signaling pathways, which are frequently targeted by these inhibitors in cancer therapy.

Caption: The VEGFR2 signaling pathway, a critical driver of angiogenesis.

Caption: The AXL signaling pathway, implicated in drug resistance and metastasis.

The Emerging Potential of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the medicinal chemistry applications of the novel scaffold, 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline. While direct research on this specific molecule is in its nascent stages, its structural components—a substituted pyrazole ring and an aniline moiety—are well-established pharmacophores in a multitude of clinically relevant therapeutics. This document consolidates information on structurally related compounds to project the potential applications, synthesize a plausible experimental framework, and highlight the promising future of this compound in drug discovery, particularly in the domain of kinase inhibition for oncology and inflammatory diseases.

Introduction: The Promise of the Pyrazole-Aniline Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile template for designing ligands that interact with a wide range of biological targets.[1][2] The fusion of a pyrazole ring with an aniline moiety creates a powerful structural motif frequently found in potent kinase inhibitors.[3][4] The aniline component often serves as a key hydrogen bond donor/acceptor or as a vector for further chemical modification to enhance potency and selectivity.[5] The specific compound, this compound, incorporates a bromine atom, which can serve as a handle for further synthetic elaboration through cross-coupling reactions, and a methyl group on the pyrazole, which can influence binding affinity and metabolic stability.

Synthetic Strategy

Experimental Protocol: A General Synthetic Approach

A potential synthetic route could involve the following key steps:

-

Synthesis of a β-ketoester: Condensation of a substituted acetophenone with a dialkyl carbonate to yield a β-ketoester.

-

Pyrazolone formation: Cyclization of the β-ketoester with methylhydrazine to form the 1-methyl-pyrazolone core.

-

Bromination: Regioselective bromination of the pyrazolone ring, likely at the 4-position. Common brominating agents include N-bromosuccinimide (NBS) or bromine in acetic acid.[6]

-

Formation of the 3-chloro or 3-triflate pyrazole: Conversion of the pyrazolone to a more reactive intermediate, such as a 3-chloropyrazole using a chlorinating agent like phosphorus oxychloride, or a 3-triflate using triflic anhydride.

-

Suzuki or Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling of the 3-halo or 3-triflate pyrazole with a protected aniline derivative (e.g., 3-aminophenylboronic acid or a protected 3-bromoaniline).

-

Deprotection: Removal of the protecting group from the aniline nitrogen to yield the final product, this compound.

Potential Medicinal Chemistry Applications

Based on the extensive research on analogous pyrazole-aniline scaffolds, the primary and most promising application for this compound is as a core structure for the development of protein kinase inhibitors .

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] The pyrazole-aniline scaffold has been successfully employed to target a variety of kinases.

Kinase Inhibition

The pyrazole moiety can effectively mimic the adenine region of ATP, binding to the hinge region of the kinase active site. The aniline group often extends into a more solvent-exposed region, where modifications can be made to improve selectivity and pharmacokinetic properties.[1]

Table 1: Inhibitory Activities of Structurally Related Pyrazole-Aniline Kinase Inhibitors

| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |

| Aminopyrazole (SR-3576) | JNK3 | 7 | [3] |

| Aminopyrazole (SR-3576) | p38 | >20,000 | [3] |

| Indazole (SR-3737) | JNK3 | 12 | [3] |

| Indazole (SR-3737) | p38 | 3 | [3] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a) | CDK2/cyclin E | 980 | [8] |

| Pyrazole-based Chk2 inhibitor (17) | Chk2 | 17.9 | [1] |

| Pyrazole-based Akt1 inhibitor (2) | Akt1 | 1.3 | [1] |

This table presents data for compounds structurally related to the core topic to illustrate the potential of the pyrazole-aniline scaffold.

Signaling Pathways

Given the prevalence of pyrazole-based compounds as kinase inhibitors, derivatives of this compound could potentially modulate key signaling pathways implicated in cancer cell proliferation and survival.

Caption: Potential inhibition of the CDK/Rb pathway by pyrazole derivatives.

Caption: Potential inhibition of the JAK/STAT signaling pathway.

Experimental Protocols for Evaluation

The following are generalized protocols for the initial assessment of novel compounds derived from this compound as potential kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on a specific kinase.

-

Reagents and Materials: Purified recombinant kinase, appropriate peptide substrate, ATP, kinase buffer, test compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the diluted compound, kinase enzyme, and kinase buffer. c. Incubate briefly at room temperature. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. g. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (General Protocol)

This assay assesses the effect of a compound on the growth of cancer cell lines.

-

Reagents and Materials: Cancer cell line of interest (e.g., MCF-7 for breast cancer), appropriate cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). c. Add the viability reagent to each well according to the manufacturer's instructions. d. Measure the luminescence, which is proportional to the number of viable cells. e. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis for Target Engagement (General Protocol)

This assay confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation of its downstream substrates.

-

Procedure: a. Treat cultured cells with the test compound at various concentrations for a defined period. b. Lyse the cells to extract total protein. c. Determine protein concentration using a standard assay (e.g., BCA assay). d. Separate the proteins by size using SDS-PAGE. e. Transfer the separated proteins to a membrane (e.g., PVDF). f. Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. g. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. h. Visualize the protein bands using a chemiluminescent substrate and an imaging system. i. Normalize the results to a loading control (e.g., β-actin) and the total protein level of the substrate.

Drug Discovery Workflow

The development of a novel kinase inhibitor from the this compound scaffold would typically follow a structured workflow.

Caption: A generalized workflow for kinase inhibitor drug discovery.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its constituent pyrazole and aniline moieties have a proven track record in the development of successful kinase inhibitors. The presence of a bromine atom provides a convenient point for synthetic diversification, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Future research should focus on the efficient synthesis of this core and its derivatives, followed by screening against a panel of kinases implicated in oncology and inflammatory diseases. Subsequent lead optimization efforts, guided by computational modeling and in vitro and in vivo testing, could unlock the full therapeutic potential of this exciting new chemical entity. The metabolic stability of the aniline moiety should also be carefully evaluated and potentially modified to mitigate any liabilities.[9]

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic approach is centered around a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document outlines the reaction scheme, detailed experimental procedures, and purification methods. Additionally, it discusses the potential applications of this and structurally related compounds, particularly as kinase inhibitors in cell signaling pathways relevant to oncology.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of numerous biologically active molecules and approved pharmaceuticals. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. When coupled with an aniline moiety, these compounds present a framework ripe for investigation, particularly in the realm of protein kinase inhibition. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The title compound, this compound, combines the pyrazole and aniline motifs, making it a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents.

Synthetic Protocol

The synthesis of this compound is proposed via a Suzuki-Miyaura cross-coupling reaction between 3,4-dibromo-1-methyl-1H-pyrazole and (3-aminophenyl)boronic acid. The regioselectivity of the coupling is directed by the differential reactivity of the bromine atoms on the pyrazole ring.

Reaction Scheme:

Figure 1: Proposed synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on established procedures for similar Suzuki-Miyaura cross-coupling reactions involving pyrazole and aniline derivatives.

Materials:

-

3,4-Dibromo-1-methyl-1H-pyrazole

-

(3-Aminophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dibromo-1-methyl-1H-pyrazole (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Data Presentation

Table 1: Summary of Expected Quantitative Data

| Parameter | Expected Value/Range | Notes |

| Yield | 50-75% | Yields can vary based on reaction scale and purity of starting materials. |

| Purity (by HPLC) | >95% | After purification by column chromatography. |

| Molecular Formula | C₁₀H₁₀BrN₃ | - |

| Molecular Weight | 252.11 g/mol | - |

| Appearance | Off-white to pale yellow solid | - |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.5-6.5 (m, 4H, Ar-H), 7.4 (s, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃), 3.7 (br s, 2H, NH₂) | Predicted chemical shifts. Actual values may vary. |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 147, 145, 130, 129, 118, 115, 114, 95, 39 | Predicted chemical shifts. Actual values may vary. |

| Mass Spec (ESI+) | m/z: 252.0, 254.0 [M+H]⁺ | Isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) should be observed. |

Application Notes: Kinase Inhibition

The 3-(pyrazolyl)aniline scaffold is a recognized pharmacophore in the design of protein kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase's active site. The pyrazole ring and the aniline moiety can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.

Potential Signaling Pathways Targeted:

Many pyrazole-based compounds have been identified as inhibitors of critical kinases in oncogenic signaling pathways.[1][2][3] These include:

-

Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling, and its aberrant activation is implicated in various cancers and inflammatory diseases.

-

Receptor Tyrosine Kinases (e.g., VEGFR, EGFR, PDGFR): These kinases are involved in angiogenesis, cell proliferation, and survival, and are well-established targets for cancer therapy.

-

Bcr-Abl Kinase: The inhibition of this fusion kinase is a cornerstone of chronic myeloid leukemia (CML) treatment.[2]

-

Aurora Kinases: These are essential for mitotic progression, and their inhibitors are being explored as anti-cancer agents.[2]

Workflow for Evaluating Kinase Inhibitory Activity:

Figure 2: Workflow for evaluating a novel kinase inhibitor.

Experimental Protocol: Western Blot for Target Engagement

This protocol is designed to assess whether the synthesized compound inhibits the phosphorylation of a specific kinase substrate in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase (e.g., MCF-7 for CDK inhibitors).

-

Complete cell culture medium.

-

This compound (dissolved in DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (phospho-specific substrate and total substrate).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate to confirm equal protein loading.

Conclusion

The synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction provides a reliable method for obtaining this versatile building block. The established importance of the pyrazole-aniline scaffold in medicinal chemistry, particularly as a core for kinase inhibitors, underscores the potential of this compound in the development of novel therapeutics. The provided protocols offer a foundation for the synthesis and biological evaluation of this and related molecules, facilitating further research into their therapeutic applications.

References

Application Notes: Synthetic Routes to 3-(Aryl)-1-methyl-1H-pyrazoles

Introduction